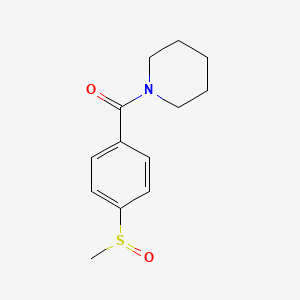
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. It is a ketone derivative that has shown promise in various applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is not fully understood. However, it is believed to interact with certain biological targets, such as enzymes or receptors, and modulate their activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It has also been shown to modulate the activity of certain receptors, such as GABA and NMDA receptors, which are involved in synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone in lab experiments is its unique chemical structure, which allows for specific interactions with biological targets. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone. One area of interest is in the development of new drug candidates based on its chemical structure. Another area of interest is in the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific fields.
In conclusion, 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone is a chemical compound that has shown promise in various scientific research applications. Its unique chemical structure and potential for specific interactions with biological targets make it a promising option for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone involves the reaction of 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid with 1-aminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent. The resulting product is then purified through a series of chromatography steps to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where it has been evaluated for its potential as a drug candidate. It has also been studied for its use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-16(13-17(21)20-11-7-2-3-8-12-20)19-18(22-14)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZNENBBQCFKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-(Hydroxymethyl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7509399.png)
![2,6-Dimethyl-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7509404.png)


![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)

![1-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7509450.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)

